2-Pyridinylboronic acid MIDA ester
Overview
Description
2-Pyridinylboronic acid MIDA ester is a chemical compound with the molecular formula C10H11BN2O4 . It is the first and only example of an air-stable 2-pyridinyl boronate . This stable boronic acid surrogate is a powerful cross-coupling partner, useful in the synthesis of pharmaceuticals, natural products, and complex molecules .
Synthesis Analysis
The compound is a powerful cross-coupling partner, useful in the synthesis of pharmaceuticals, natural products, and complex molecules . It is particularly useful in Suzuki Cross-Coupling reactions .Molecular Structure Analysis
The linear formula of 2-Pyridinylboronic acid MIDA ester is C10H11BN2O4 . The molecular weight of the compound is 234.02 .Chemical Reactions Analysis
2-Pyridinylboronic acid MIDA ester is a stable boronic acid surrogate that is used in Suzuki Cross-Coupling reactions . It is the first and only example of an air-stable 2-pyridinyl boronate .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 234.02 . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Suzuki Cross-Coupling Reactions
- Application Summary : The 2-Pyridinylboronic acid MIDA ester is used as a stable boronic acid surrogate in Suzuki cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds.
- Results or Outcomes : The outcome of the reaction is the formation of a biaryl compound, where two aromatic rings are joined together. This method is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and natural products .
General Applications of MIDA Boronates
- Application Summary : MIDA boronates, including 2-Pyridinylboronic acid MIDA ester, have a wide range of applications in synthetic methodologies, natural products, and bioactive molecule synthesis . They are benchtop stable and compatible with various common synthetic reagents, which opens the doors for the synthesis of various small building blocks, natural products, and bioactive compounds .
- Methods of Application : MIDA boronate compounds have been extensively utilized in Suzuki Miyaura coupling and Iterative cross-coupling reactions for the total synthesis of bioactive molecules and polymerization reactions . Different MIDA boronate compounds like vinyl, acyl, formyl, acrylic, and α-carbonyl MIDA boronates also act as novel synthetic building blocks for various synthetic transformations in organic synthesis .
- Results or Outcomes : The use of MIDA boronates in these reactions has enabled the synthesis of a wide variety of complex organic molecules, including pharmaceuticals and natural products .
General Applications of MIDA Boronates
- Application Summary : MIDA boronates, including 2-Pyridinylboronic acid MIDA ester, have a wide range of applications in synthetic methodologies, natural products, and bioactive molecule synthesis . They are benchtop stable and compatible with various common synthetic reagents, which opens the doors for the synthesis of various small building blocks, natural products, and bioactive compounds .
- Methods of Application : MIDA boronate compounds have been extensively utilized in Suzuki Miyaura coupling and Iterative cross-coupling reactions for the total synthesis of bioactive molecules and polymerization reactions . Different MIDA boronate compounds like vinyl, acyl, formyl, acrylic, and α-carbonyl MIDA boronates also act as novel synthetic building blocks for various synthetic transformations in organic synthesis .
- Results or Outcomes : The use of MIDA boronates in these reactions has enabled the synthesis of a wide variety of complex organic molecules, including pharmaceuticals and natural products .
Safety And Hazards
Future Directions
The compound’s stability and effectiveness as a cross-coupling partner make it useful in the synthesis of pharmaceuticals, natural products, and complex molecules . Its potential applications in cell culture as an activator of the cytochrome P450 system and as a metabolic inhibitor also suggest future directions for research .
properties
IUPAC Name |
5-methyl-1-pyridin-2-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O4/c1-13-6-9(14)16-11(13,17-10(15)7-13)8-4-2-3-5-12-8/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMMQAGYOWKSFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinylboronic acid MIDA ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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